Benzenemethanamine, 2-chloro-N-methyl-
Overview
Description
“Benzenemethanamine, 2-chloro-N-methyl-” is a chemical compound with the molecular formula C8H10ClN . It has a molecular weight of 155.62 g/mol.
Molecular Structure Analysis
The molecular structure of “Benzenemethanamine, 2-chloro-N-methyl-” can be represented by the InChI string:InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2
.
Scientific Research Applications
Antimicrobial Agent
N-(2-chlorobenzyl)-substituted hydroxamate, which can be readily produced by the hydrolysis of ketoclomazone, has been identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM . This compound has shown to inhibit the growth of Haemophilus influenzae , a common cause of bacterial infections in humans. This suggests that N-(2-chlorobenzyl)-N-methylamine could potentially be used as an antimicrobial agent, particularly against infections caused by Haemophilus influenzae.
Potential Anticancer Compound
While there is no direct evidence of N-(2-chlorobenzyl)-N-methylamine being used as an anticancer compound, the scientific community has been exploring the anticancer properties of various natural compounds . Some of these compounds have shown promising results in pre-clinical stages, while others have been approved for cancer treatment . Given the structural similarity of N-(2-chlorobenzyl)-N-methylamine to some of these compounds, it is possible that it could also have potential anticancer properties. However, more research is needed to confirm this.
Safety and Hazards
“Benzenemethanamine, 2-chloro-N-methyl-” is classified as having acute toxicity (oral and dermal), eye irritation, and is hazardous to the aquatic environment . It is harmful if swallowed or in contact with skin, and it causes serious eye irritation . It is also toxic to aquatic life with long-lasting effects . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Mechanism of Action
Target of Action
Related compounds have been found to interact with various enzymes and receptors . More research is needed to identify the specific targets of N-(2-chlorobenzyl)-N-methylamine.
Mode of Action
It has been suggested that similar compounds may inhibit certain enzymes, thereby affecting the biochemical processes within the cell
Biochemical Pathways
Related compounds have been found to inhibit the 1-deoxy-d-xylulose 5-phosphate synthase (dxs) enzyme, which plays a crucial role in the 2-c-methyl-d-erythritol 4-phosphate (mep) pathway . This pathway is essential for the biosynthesis of isoprenoids in bacteria, making it a potential target for antimicrobial drugs .
Result of Action
Related compounds have shown antimicrobial activity, suggesting that n-(2-chlorobenzyl)-n-methylamine may also have potential antimicrobial effects
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can affect the activity of many drugs
properties
IUPAC Name |
1-(2-chlorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIWGZVQKFSFNLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059106 | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenemethanamine, 2-chloro-N-methyl- | |
CAS RN |
94-64-4 | |
Record name | 2-Chloro-N-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 2-chloro-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.137 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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